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Compound of Interest

Compound Name:
1-(2-Tetrahydrofuroyl)piperazine

hydrobromide

Cat. No.: B1355225 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(2-Tetrahydrofuroyl)piperazine is a versatile heterocyclic building block used in

organic synthesis and medicinal chemistry.[1] Its structure, containing both a piperazine and a

tetrahydrofuroyl moiety, makes it a valuable intermediate for creating more complex molecules

with potential pharmacological activities.[1] The compound is also known as an impurity of

Terazosin (Terazosin EP Impurity N).[2] The hydrobromide salt enhances solubility in polar

solvents and can improve the stability and bioavailability of the final compound.[3] This

document outlines the common synthetic routes and detailed protocols for the preparation of 1-

(2-Tetrahydrofuroyl)piperazine and its subsequent conversion to the hydrobromide salt.

Physicochemical Properties
A summary of the key physicochemical properties for the free base and its hydrobromide salt is

presented below.
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Property
1-(2-
Tetrahydrofuroyl)piperazin
e (Free Base)

1-(2-
Tetrahydrofuroyl)piperazin
e Hydrobromide

CAS Number 63074-07-7[1] 63590-62-5

Molecular Formula C₉H₁₆N₂O₂[1] C₉H₁₆N₂O₂ · xHBr

Molecular Weight 184.24 g/mol [1] 265.15 g/mol (as HBr salt)[3]

Appearance
Colorless to yellow viscous

liquid[4]

White to off-white crystalline

solid[3]

Boiling Point 140 °C @ 1.5 mmHg[2] 386.4 °C at 760 mmHg[5]

Melting Point Not Applicable 152-160 °C[5] or 103-107 °C

Solubility Fully miscible in water[4] Soluble in polar solvents[3]

IUPAC Name
oxolan-2-yl(piperazin-1-

yl)methanone[6]

piperazin-1-yl(tetrahydrofuran-

2-

yl)methanone;hydrobromide[5]

Synthetic Pathways and Methodologies
The synthesis of 1-(2-Tetrahydrofuroyl)piperazine primarily involves the formation of an amide

bond between the piperazine ring and the tetrahydrofuroyl group.[1] This can be achieved

through two main strategies:

Acylation with an Activated Carboxylic Acid Derivative: The most common method involves

the acylation of piperazine with an activated form of 2-tetrahydrofuroic acid, such as 2-

tetrahydrofuroyl chloride.[1][4] This is a classic nucleophilic acyl substitution (Schotten-

Baumann type reaction).[7]

Direct Amide Coupling: This approach directly couples 2-tetrahydrofuroic acid with piperazine

using a coupling agent to activate the carboxylic acid.[1][8]

Once the free base is synthesized and purified, it can be converted to the hydrobromide salt by

treatment with hydrogen bromide.[5]
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Caption: General synthetic pathways to 1-(2-Tetrahydrofuroyl)piperazine hydrobromide.

Comparison of Synthesis Protocols for Free Base
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Parameter
Protocol 1: Acyl Chloride
Method

Protocol 2: Direct Amide
Coupling

Reactants
Piperazine, Tetrahydro-2-furoyl

chloride

Piperazine, Tetrahydro-2-furoic

acid

Key Reagent
N/A (Activated starting

material)

Hexamethyldisilazane (HMDS)

[4]

Base
Inorganic (e.g., NaOH, K₂CO₃)

or Organic (e.g., Et₃N)[4][7]

Not explicitly required with

HMDS

Temperature
Typically 0 °C to Room

Temperature[7]
110 °C[4]

Reaction Time
1-16 hours (typical for

Schotten-Baumann)[7]
8 hours[4]

Yield Generally high 93%[4]

Notes

Requires prior synthesis of the

acid chloride.[9] The reaction is

often fast and efficient.[7]

A one-pot procedure from the

carboxylic acid.[4] High

temperature required.

Experimental Protocols
Protocol 1: Synthesis of 1-(2-
Tetrahydrofuroyl)piperazine via Acyl Chloride
This protocol is based on the general Schotten-Baumann reaction conditions for the acylation

of amines.[4][7] It involves the reaction of piperazine with pre-synthesized tetrahydro-2-furoyl

chloride.

Materials:

Piperazine

Tetrahydro-2-furoyl chloride

Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)
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Base (e.g., Triethylamine (Et₃N) or aqueous Sodium Hydroxide (NaOH))

Deionized water

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Magnetic stirrer and stir bar

Round-bottom flask

Addition funnel

Separatory funnel

Procedure:

In a round-bottom flask, dissolve piperazine (1.0 eq) and a suitable base (e.g., Et₃N, 2.2 eq)

in DCM. If using an aqueous base like NaOH, dissolve piperazine in the aqueous base

solution.

Cool the stirred solution to 0 °C using an ice bath.

Dissolve tetrahydro-2-furoyl chloride (1.1 eq) in DCM.

Add the tetrahydro-2-furoyl chloride solution dropwise to the piperazine solution over 30-60

minutes, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, quench by adding deionized water.

If a biphasic system was used, separate the layers using a separatory funnel. If a single

solvent was used, add water and transfer to a separatory funnel.

Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Concentrate the filtrate under reduced pressure to yield the crude product, which appears as

a viscous liquid.[1]

Purify the crude product by vacuum distillation or column chromatography if necessary.
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3. Add Tetrahydro-2-furoyl

Chloride Dropwise
4. Stir at RT
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8. Purify Product
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Click to download full resolution via product page

Caption: Experimental workflow for the synthesis via the acyl chloride route.

Protocol 2: Synthesis of 1-(2-
Tetrahydrofuroyl)piperazine via Direct Amide Coupling
This protocol uses hexamethyldisilazane (HMDS) as a coupling agent for the direct reaction

between tetrahydro-2-furoic acid and piperazine.[4]

Materials:

Piperazine

Tetrahydro-2-furoic acid

Hexamethyldisilazane (HMDS)

Heating mantle or oil bath

Round-bottom flask with reflux condenser

Magnetic stirrer and stir bar

Procedure:

Combine piperazine (1.0 eq) and tetrahydro-2-furoic acid (1.0 eq) in a round-bottom flask.
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Add HMDS as the reagent and solvent.[4]

Heat the reaction mixture to 110 °C under a nitrogen or argon atmosphere.[4]

Maintain the temperature and stir for 8 hours.[4]

After 8 hours, cool the reaction mixture to room temperature.

Work-up the reaction mixture to remove byproducts and isolate the desired product. The

specific work-up procedure may involve aqueous extraction and solvent removal.

The resulting product is 1-(2-Tetrahydrofuroyl)piperazine, with a reported yield of 93%.[4]

Protocol 3: Conversion to 1-(2-
Tetrahydrofuroyl)piperazine Hydrobromide
This protocol outlines the formation of the hydrobromide salt from the synthesized free base.[5]

Materials:

1-(2-Tetrahydrofuroyl)piperazine (free base)

Hydrogen bromide (HBr, e.g., 48% aqueous solution)

Butan-1-ol

Water

Stirring and cooling apparatus

Buchner funnel and filter paper

Procedure:

Dissolve the purified 1-(2-Tetrahydrofuroyl)piperazine (1.0 eq) in a mixture of butan-1-ol and

water.[5]

Cool the solution to 5 °C.[5]
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Slowly add hydrogen bromide (1.0-1.1 eq) to the stirred solution.

Allow the temperature to rise to 40 °C and stir the mixture for 1.5 hours.[5]

Cool the mixture, allowing the hydrobromide salt to crystallize.

Collect the solid product by vacuum filtration.

Wash the crystals with a cold solvent (e.g., cold butan-1-ol or diethyl ether) to remove any

residual impurities.

Dry the product under vacuum to yield 1-(2-Tetrahydrofuroyl)piperazine hydrobromide as

a crystalline solid.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1355225#synthesis-of-1-2-tetrahydrofuroyl-
piperazine-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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